molecular formula C30H32N2O4S B5121798 N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B5121798
M. Wt: 516.7 g/mol
InChI Key: HXDVGLPEQYGWAO-UHFFFAOYSA-N
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Description

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a dibenzylamino group, a hydroxypropyl chain, and a methoxyphenyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(dibenzylamino)-2-hydroxypropylamine. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of strong bases or under acidic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or strong acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and dibenzylamino groups can facilitate binding to active sites, while the sulfonamide moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
  • N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-ethoxyphenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide may exhibit unique properties due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups can also affect its solubility, stability, and overall pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O4S/c1-36-29-19-17-27(18-20-29)32(37(34,35)30-15-9-4-10-16-30)24-28(33)23-31(21-25-11-5-2-6-12-25)22-26-13-7-3-8-14-26/h2-20,28,33H,21-24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDVGLPEQYGWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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